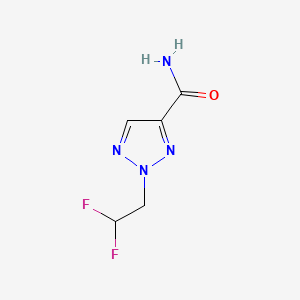
2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a difluoroethyl group, which imparts unique electronic and steric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,2-difluoroethylamine with 2-azidoacetic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions, often using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of hypervalent iodine reagents has also been explored to facilitate the incorporation of the difluoroethyl group .
化学反应分析
Types of Reactions
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Hydrogen peroxide.
Reduction: Sodium borohydride.
Major Products
The major products formed from these reactions include various substituted triazoles and difluoroethyl derivatives, which can be further functionalized for specific applications .
科学研究应用
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .
相似化合物的比较
Similar Compounds
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a trifluoroethyl group, which imparts different electronic properties.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group but have different core structures, leading to varied reactivity and applications.
Uniqueness
2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring and the difluoroethyl group, which together provide a balance of stability, reactivity, and biological activity. This makes it a valuable compound for diverse applications in research and industry .
属性
分子式 |
C5H6F2N4O |
|---|---|
分子量 |
176.12 g/mol |
IUPAC 名称 |
2-(2,2-difluoroethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-4(7)2-11-9-1-3(10-11)5(8)12/h1,4H,2H2,(H2,8,12) |
InChI 键 |
UBNBTQPZMPJMJP-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(N=C1C(=O)N)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


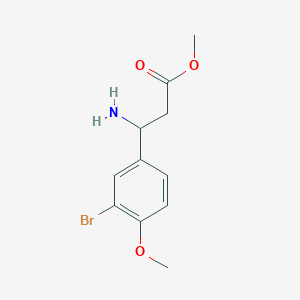
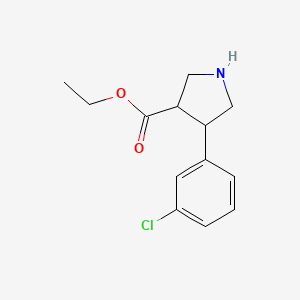

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
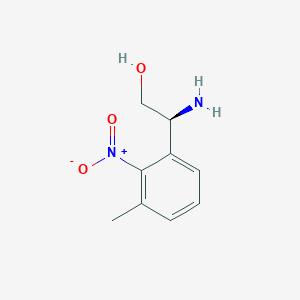
![rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
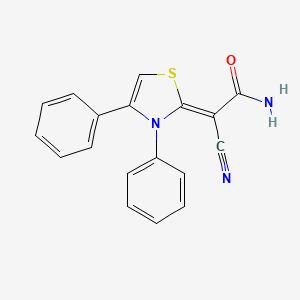
![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
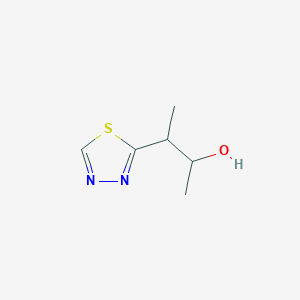
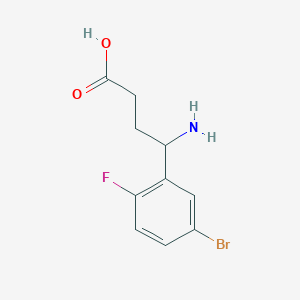
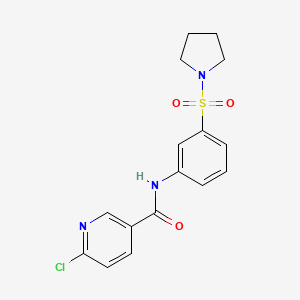
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)

